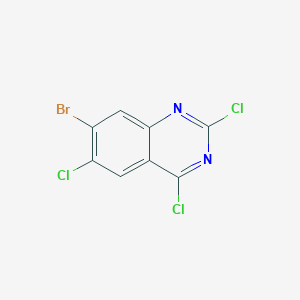

7-Bromo-2,4,6-trichloroquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-Bromo-2,4,6-trichloroquinazoline” is a chemical compound with the molecular formula C8H2BrCl3N2 . It has a molecular weight of 312.38 g/mol . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

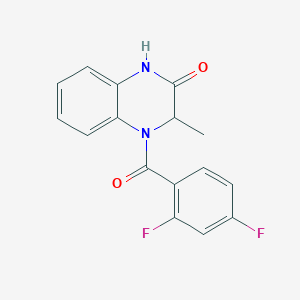

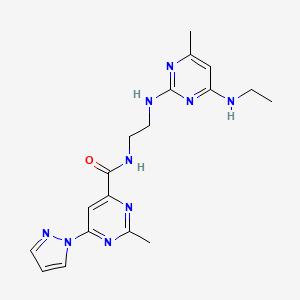

Molecular Structure Analysis

The molecular structure of “7-Bromo-2,4,6-trichloroquinazoline” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one being aromatic (benzene) and the other being a diazine (a ring with two nitrogen atoms). This core is substituted at the 7th position with a bromine atom and at the 2nd, 4th, and 6th positions with chlorine atoms .

Physical And Chemical Properties Analysis

“7-Bromo-2,4,6-trichloroquinazoline” is a solid compound . It has a molecular weight of 312.38 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

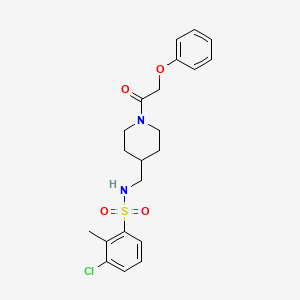

Synthesis and Pharmaceutical Intermediates

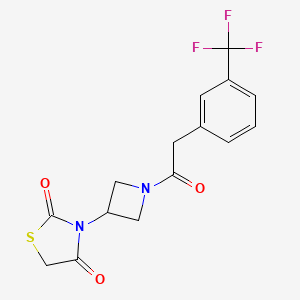

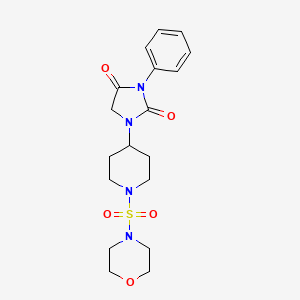

7-Bromo-2,4,6-trichloroquinazoline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for anti-inflammatory, antibacterial, and anticancer activities. For instance, the synthesis of substituted azetidinonyl and thiazolidinonyl quinazolon derivatives from 7-Bromo-2,4,6-trichloroquinazoline showed potent anti-inflammatory activity, surpassing that of phenylbutazone in some cases (Bhati, 2013). Additionally, novel synthesis methods have been developed for anticancer agents like Thymitaq from related bromoquinazolinone compounds, illustrating the compound's significance in drug manufacturing processes (Malmgren et al., 2008).

Antimicrobial and Anticoccidial Properties

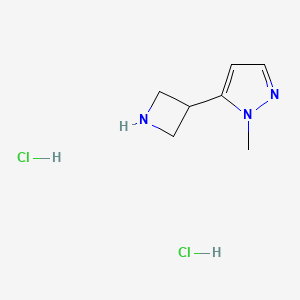

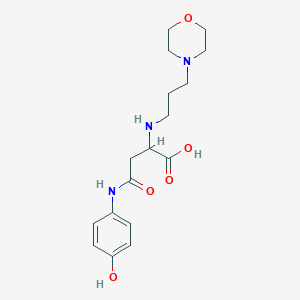

The antimicrobial properties of 7-Bromo-2,4,6-trichloroquinazoline derivatives have been widely studied. Research into the synthesis of new 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one from available chemicals demonstrated its antibacterial activity, with structural analysis confirming its potential for therapeutic use (Ouerghi et al., 2021). Furthermore, a novel synthesis method for Halofuginone Hydrobromide, an effective anticoccidial drug, utilized 7-bromo-6-chloroquinazolin-4(3H)-one as a key intermediate, highlighting its utility in developing treatments for poultry diseases (Zhang et al., 2017).

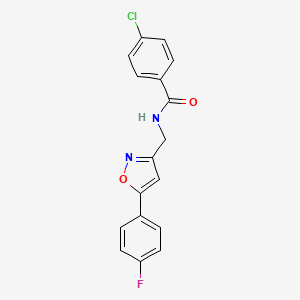

Chemical Synthesis and Material Science

In material science and chemical synthesis, 7-Bromo-2,4,6-trichloroquinazoline derivatives have been employed to create novel compounds with potential applications ranging from reactive dyes to solid-phase synthesis. The development of quinazolinone-based reactive dyes from bromo-quinazolinone derivatives demonstrates the compound's versatility in creating materials with antimicrobial properties and excellent fastness properties for textile applications (Patel & Patel, 2012). Additionally, the solid-phase synthesis of diaminoquinazolinones, using trichloroquinazoline as a starting point, showcases the compound's utility in constructing complex molecules for pharmaceutical research (Weber et al., 2003).

Eigenschaften

IUPAC Name |

7-bromo-2,4,6-trichloroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrCl3N2/c9-4-2-6-3(1-5(4)10)7(11)14-8(12)13-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQRQHIERHLVDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=C(N=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrCl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,4,6-trichloroquinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2599050.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2599051.png)

![(1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid](/img/structure/B2599052.png)

![N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2599060.png)